molecular formula C5H10N2O2S B098056 1,3-Bis(hydroxymethyl)imidazolidine-2-thione CAS No. 15534-95-9

1,3-Bis(hydroxymethyl)imidazolidine-2-thione

Cat. No.: B098056
CAS No.: 15534-95-9
M. Wt: 162.21 g/mol
InChI Key: QXYJLKUVMPXXKA-UHFFFAOYSA-N
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Description

. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an imidazolidine ring with two hydroxymethyl groups and a thione group.

Preparation Methods

The synthesis of 1,3-Bis(hydroxymethyl)imidazolidine-2-thione typically involves the reaction of thiourea with formaldehyde under alkaline conditions . The reaction proceeds as follows:

  • Thiourea reacts with formaldehyde in the presence of a base.
  • The reaction mixture is heated to facilitate the formation of the desired product.
  • The product, this compound, is then isolated and purified.

Industrial production methods may vary, but they generally follow similar principles, ensuring the efficient and cost-effective synthesis of the compound.

Chemical Reactions Analysis

1,3-Bis(hydroxymethyl)imidazolidine-2-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones under specific conditions.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The hydroxymethyl groups can participate in substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1,3-Bis(hydroxymethyl)imidazolidine-2-thione has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of various industrial products, including resins and coatings.

Mechanism of Action

The mechanism of action of 1,3-Bis(hydroxymethyl)imidazolidine-2-thione involves its interaction with specific molecular targets and pathways. The compound can be absorbed through oral and dermal routes and is widely distributed in the body . It has been observed to accumulate in the thyroid, indicating its potential effects on thyroid function. The exact molecular targets and pathways involved in its biological activities are still under investigation.

Comparison with Similar Compounds

1,3-Bis(hydroxymethyl)imidazolidine-2-thione can be compared with other similar compounds, such as:

    1,3-Dimethylolimidazolidine-2-thione: Similar in structure but with different substituents.

    Dimethylol ethylene thiourea: Another related compound with distinct properties.

The uniqueness of this compound lies in its specific structure, which imparts unique chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

1,3-bis(hydroxymethyl)imidazolidine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2S/c8-3-6-1-2-7(4-9)5(6)10/h8-9H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXYJLKUVMPXXKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=S)N1CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3065908
Record name 2-Imidazolidinethione, 1,3-bis(hydroxymethyl)-
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Molecular Weight

162.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15534-95-9
Record name 1,3-Bis(hydroxymethyl)-2-imidazolidinethione
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Bis(hydroxymethyl)-2-imidazolidinethione
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Imidazolidinethione, 1,3-bis(hydroxymethyl)-
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Record name 2-Imidazolidinethione, 1,3-bis(hydroxymethyl)-
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Record name 1,3-bis(hydroxymethyl)imidazolidine-2-thione
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Record name 1,3-BIS(HYDROXYMETHYL)-2-IMIDAZOLIDINETHIONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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